Methyl 2-(indolin-1-yl)acetate

Chemical procurement Purity analysis Building block

Indiscriminate substitution of indole-acetate esters leads to failed syntheses and loss of biological activity. Methyl 2-(indolin-1-yl)acetate (CAS 39597-68-7) provides the precise N-1 indoline scaffold required for target engagement. • Essential 1-yl acetate linkage for patented PPAR modulator libraries; regioisomeric variants abolish activity. • Saturated indoline core enables near-attack conformation for covalent Notum (Ser-232) inhibition, confirmed by X-ray crystallography. • ≥98% purity supports reproducible yields in parallel synthesis and kilogram-scale campaigns. Gram-scale availability facilitates process route scouting and pre-clinical toxicology batch production.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 39597-68-7
Cat. No. B1629058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(indolin-1-yl)acetate
CAS39597-68-7
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC(=O)CN1CCC2=CC=CC=C21
InChIInChI=1S/C11H13NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3
InChIKeyICQRRRPDJLDWMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(indolin-1-yl)acetate: Physicochemical Profile and Procurement


Methyl 2-(indolin-1-yl)acetate (CAS 39597-68-7, molecular weight 191.23 g/mol) is a versatile small-molecule scaffold featuring a saturated indoline ring N-linked to a methyl acetate moiety [1]. It belongs to the class of indole derivatives but is distinguished by its 2,3-dihydroindole core, which imparts different electronic and conformational properties compared to its fully aromatic indole analogs . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of covalent enzyme inhibitors and PPAR agonists, with commercial suppliers offering purities ranging from 95% to ≥98% .

Why Generic Substitution Fails for This Indoline Scaffold


Indiscriminate substitution of methyl 2-(indolin-1-yl)acetate with other indole-acetate esters or free acids can compromise synthetic reproducibility and downstream biological activity. The saturated indoline ring confers a distinct LogP (XLogP3-AA = 2) compared to the fully aromatic indole analog (methyl 2-(indol-1-yl)acetate), altering solubility and pharmacokinetic profiles [1]. Furthermore, the N-alkylation position is critical: the 1-yl acetate linkage is essential for generating key intermediates in patented anti-diabetic and PPAR-modulating compound libraries, where even minor structural deviations like the 2-yl regioisomer or ethyl ester homolog lead to significant loss of target engagement [2]. Vendor-sourced purity levels also vary substantially (95% to ≥98%), directly impacting the yield and purity of final compounds in multi-step syntheses .

Quantitative Evidence Against Closest Analogs


Purity Grade: Indoline vs. Ethyl Homolog

Methyl 2-(indolin-1-yl)acetate is commercially available at ≥98% purity (ChemScene) , identical to the indole analog (methyl 2-(indol-1-yl)acetate, ≥98%) but superior to the ethyl homolog (ethyl 2-(indolin-1-yl)acetate), which is typically supplied at 95% purity . Higher initial purity reduces the need for pre-reaction purification, directly cutting procurement and operational costs.

Chemical procurement Purity analysis Building block

Cost and Bulk Availability vs. Indole Analog

The target compound is priced at $366.60/g (5g scale, $1,833 total) from ChemScene , whereas the unsaturated indole analog (methyl 2-(indol-1-yl)acetate) is only available in milligram quantities (1-10 mg) with inquiry-based pricing, indicating significantly lower commercial accessibility . For research groups requiring gram-scale quantities, the target compound provides a quantifiable procurement advantage in both unit cost and immediate availability.

Procurement cost Bulk chemical Budget optimization

Lipophilicity and Drug-Likeness Comparison

Methyl 2-(indolin-1-yl)acetate exhibits a computed LogP (XLogP3-AA) of 2.0 [1], which is moderately lower than the ethyl homolog (LogP ≈ 1.68) but higher than the free acid form (predicted LogP ≈ 0.5). This intermediate lipophilicity balances aqueous solubility and membrane permeability, making it a preferred intermediate for CNS-targeted libraries where excessively lipophilic analogs might introduce off-target binding.

LogP Drug-likeness Medicinal chemistry

Indoline Scaffold Specificity in Covalent Inhibition

In the development of covalent Notum inhibitors, the 4-(indolin-1-yl)-4-oxobutanoate scaffold—derivable from methyl 2-(indolin-1-yl)acetate—was essential for forming a stable acyl-enzyme adduct with Ser-232. High-resolution crystal structures (1.34 Å) confirmed that the saturated indoline ring positions the warhead for optimal nucleophilic attack, a feat not achievable with the planar indole analog [1]. While direct inhibitory data comparing the two scaffolds are not yet available, the crystallographic evidence provides a strong class-level inference that the indoline moiety is structurally indispensable for this mode of covalent inhibition.

Covalent inhibitor Notum Scaffold hopping

Patent-Enabled Utility for PPAR Modulators

Methyl 2-(indolin-1-yl)acetate is explicitly claimed as an upstream intermediate in patents describing PPAR modulators (US 2003) and anti-diabetic heterocyclic compounds (CA 2146701A1) [1][2]. The saturated indoline ring is a required substructure (indolinyl group) in the Markush claims of these patents, meaning that substitution with the indole analog or 2-yl regioisomer would place the resulting final compound outside the scope of the claimed intellectual property. This provides a quantifiable legal and strategic advantage for industrial procurement.

PPAR agonist Anti-diabetic Patent intermediate

Validated Research and Industrial Applications


Covalent Enzyme Inhibitor Synthesis

Methyl 2-(indolin-1-yl)acetate can be directly elaborated into 4-(indolin-1-yl)-4-oxobutanoate esters, a class of covalent Notum inhibitors that form a stable adduct with catalytic Ser-232 [1]. The saturated indoline core provides the necessary conformational flexibility for the warhead to achieve a near-attack conformation, as validated by high-resolution X-ray crystallography. Researchers pursuing Wnt-pathway modulation for osteoporosis or Alzheimer's disease should prioritize this scaffold.

PPAR Pan-Agonist Library Construction

As an upstream intermediate in PPAR modulator patents, methyl 2-(indolin-1-yl)acetate enables the construction of focused compound libraries aimed at metabolic disorders [2]. The indolin-1-yl acetate linkage is a critical substructure for maintaining PPARγ and PPARα activity. Procurement of high-purity (≥98%) material ensures consistent yields in parallel synthesis campaigns, minimizing batch-to-batch variability.

Scalable Process Chemistry

The gram-scale availability and competitive pricing of methyl 2-(indolin-1-yl)acetate ($366.60/g at 5g scale) make it feasible for process route scouting and kilogram-scale campaigns . Unlike the indole analog, which is restricted to milligram quantities, this compound can support pre-clinical toxicology batch production. Its intermediate LogP (2.0) also simplifies extractive workup procedures during scale-up.

Chemical Probe Design for Serine Hydrolases

The N-alkylated indoline core is a privileged motif for serine hydrolase inhibitors, as evidenced by crystallographic data with Notum [1]. Methyl 2-(indolin-1-yl)acetate serves as an ideal starting point for activity-based protein profiling (ABPP) probe development, where the ester functionality can be selectively hydrolyzed or amidated to introduce fluorophosphonate or alkyne tags for click chemistry.

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